N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c1-27(23,24)20-6-4-12(5-7-20)11-18-16(21)17(22)19-13-2-3-14-15(10-13)26-9-8-25-14/h2-3,10,12H,4-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHYVCXIDMIUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the oxalamide intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or dioxin moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonamide groups. The compound's structure can be characterized by its molecular formula and a molecular weight of approximately 350.42 g/mol.
Biological Activities
2.1 Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies have shown that related sulfonamide derivatives can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus and Alzheimer's Disease respectively .
Table 1: Enzyme Inhibition Potentials of Related Compounds
| Compound Name | Target Enzyme | Inhibition Activity |
|---|---|---|
| N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-acetamide | α-glucosidase | Moderate |
| N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-sulfonamide | Acetylcholinesterase | Significant |
2.2 Therapeutic Potential
The therapeutic applications of this compound extend to neurodegenerative disorders and metabolic syndromes due to its ability to modulate enzyme activity. The inhibition of acetylcholinesterase can enhance cholinergic transmission in the brain, which is beneficial for cognitive function in Alzheimer's patients . Similarly, inhibiting α-glucosidase can help manage blood glucose levels in diabetic patients .
Case Studies
3.1 Anti-Diabetic Effects
A study evaluating the anti-diabetic potential of sulfonamide derivatives synthesized from benzodioxane showed promising results in reducing postprandial blood glucose levels in animal models. The compounds were tested for their ability to inhibit α-glucosidase activity effectively, demonstrating a dose-dependent response .
3.2 Neuroprotective Effects
Another study focused on the neuroprotective effects of benzodioxane derivatives indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in protecting against neurodegeneration associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related benzodioxin derivatives, emphasizing key structural features and biological activities:
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide | Benzodioxin, methanesulfonylpiperidine, ethanediamide | Not explicitly reported; potential antimicrobial/anti-inflammatory activity inferred from structural analogs | - |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin, acetic acid | Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assays) | |
| N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (e.g., 5e, 5f) | Benzodioxin, nitrobenzenesulfonamide, alkyl/aralkyl substituents | Biofilm inhibition (E. coli, B. subtilis); low cytotoxicity | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Benzodioxin, 4-chlorobenzenesulfonamide, acetamide | Antimicrobial/antifungal activity; low hemolytic activity | |
| 3',4'-(1",4"-Dioxino)flavone derivatives (e.g., 4f, 4g) | Flavone core, 1,4-dioxane ring | Antihepatotoxic (comparable to silymarin in CCl4-induced hepatotoxicity models) | |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Benzodioxin, dimethylaminophenyl, methoxypyridine | Not explicitly reported (research use only) |
Key Comparative Insights
Anti-Inflammatory Activity :
- The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrates anti-inflammatory potency comparable to Ibuprofen . The target compound lacks a carboxylic acid group but includes a sulfonamide moiety, which may confer distinct receptor interactions.
Antimicrobial/Biofilm Inhibition: Sulfonamide-containing benzodioxin derivatives (e.g., compounds in and ) exhibit biofilm inhibition and antimicrobial activity.
Antihepatotoxic Activity: Flavone derivatives with a 1,4-dioxane ring (e.g., 4f, 4g) show significant antihepatotoxic effects, highlighting the role of the dioxane ring in stabilizing flavonoid interactions . The target compound’s benzodioxin ring may similarly enhance metabolic stability.
Cytotoxicity and Safety :
- N-Alkyl/aralkyl-N-(benzodioxin-6-yl)sulfonamides exhibit "docile cytotoxicity," suggesting that sulfonamide-benzodioxin hybrids may have favorable safety profiles . The target compound’s piperidine-linked sulfonamide could further reduce toxicity.
Structure-Activity Relationships (SAR)
- Benzodioxin Ring : Common across all compounds, this moiety enhances metabolic stability and may facilitate π-π stacking in target binding .
- anti-inflammatory pathways.
- Substituent Flexibility : Alkyl/aralkyl groups () and acetamide linkages () modulate lipophilicity and membrane penetration, critical for antimicrobial activity.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
The compound's molecular formula is , with a molecular weight of approximately 402.51 g/mol. Its structure includes a benzodioxin moiety and a piperidine derivative, which may contribute to its pharmacological effects.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including kinases involved in cancer progression. For instance, studies have demonstrated that derivatives can inhibit EGFR and HER2 kinases, leading to reduced cell proliferation in cancer models .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against different cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors like Bcl-2 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 | 10.46 ± 0.82 | Apoptosis induction via caspase activation |
| Study B | MCF-7 | 7.82 - 21.48 | Inhibition of EGFR and HER2 kinases |
| Study C | HCT116 | 10.21 | Cell cycle arrest and apoptosis |
Case Studies
- Cytotoxicity Against Cancer Cells : In a study focusing on the cytotoxic effects of similar benzodioxin derivatives, the compound exhibited significant activity against HepG2 liver cancer cells with an IC50 value of approximately 10.46 µM, indicating potent anti-cancer properties .
- Multi-Kinase Inhibition : Another investigation highlighted the ability of related compounds to inhibit multiple kinases effectively, including mTOR and AURKC, which are critical in cancer cell signaling pathways . This multi-target approach suggests that this compound could be a promising candidate for further development as an anti-cancer agent.
Q & A
Basic: What synthetic strategies optimize yield and purity for this compound?
Methodological Answer:
The synthesis requires multi-step reactions with strict control of temperature (typically 50–80°C) and solvent selection (e.g., dichloromethane or DMF) to minimize side reactions. Chromatography (column or preparative HPLC) is essential for purifying intermediates and the final product, as impurities can arise from incomplete coupling or sulfonylation steps. Reaction progress should be monitored using TLC and NMR spectroscopy to confirm intermediate formations .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete target modeling. To address this:
- Perform molecular dynamics simulations with explicit solvent models to account for solvation effects.
- Use cryo-electron microscopy or X-ray crystallography to validate target-ligand interactions.
- Cross-validate computational results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) and confirms methanesulfonyl group integration.
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
- IR Spectroscopy: Detects key functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
Advanced: How should researchers design SAR studies to enhance selectivity for biological targets?
Methodological Answer:
- Core Modifications: Introduce substituents to the benzodioxin ring (e.g., electron-withdrawing groups) to modulate π-π stacking.
- Side-Chain Optimization: Replace the methanesulfonyl group with bulkier sulfonamides to alter steric hindrance.
- In Silico Screening: Use docking simulations to prioritize derivatives with improved binding to target pockets. Validate with kinase inhibition assays and cytotoxicity profiling .
Basic: What are common challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Intermediate Instability: Use low-temperature (-20°C to 0°C) storage for sulfonamide intermediates.
- Solvent Compatibility: Replace DMF with acetonitrile in large-scale reactions to simplify solvent recovery.
- Catalyst Loading: Optimize Pd-catalyzed coupling reactions to reduce catalyst costs (e.g., 0.5–1 mol% Pd(OAc)₂) .
Advanced: How can contradictory results in enzyme inhibition assays be reconciled?
Methodological Answer:
- Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to reduce variability.
- Off-Target Effects: Use CRISPR-edited cell lines to eliminate confounding enzyme isoforms.
- Data Normalization: Include positive controls (e.g., known inhibitors) in each assay batch to calibrate activity thresholds .
Basic: What purification techniques are effective for isolating intermediates?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) for non-polar intermediates.
- Recrystallization: Employ ethanol/water mixtures for sulfonamide-containing intermediates.
- Preparative HPLC: Apply C18 columns with 0.1% TFA in acetonitrile/water for polar byproducts .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes post-treatment.
- Chemical Proteomics: Employ affinity-based probes to map direct protein targets.
- In Vivo Imaging: Utilize PET tracers to track biodistribution and target engagement in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
